ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate
Description
Ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate is a structurally complex organic compound with the molecular formula C₁₉H₁₉Br₂NO₄ and a molecular weight of 485.1665 g/mol . Its IUPAC name reflects its key features:
- A (2Z)-configured double bond in the but-2-enoate backbone.
- A benzylamino group at position 2.
- A 2,4-dibromo-3,6-dihydroxyphenyl substituent at position 2.
The compound’s CAS registry number is 6046-27-1, and its physical properties include a high boiling point (567.9°C at 760 mmHg) and melting point (297.3°C), indicative of strong intermolecular interactions, likely due to hydrogen bonding from phenolic -OH groups and halogen bonding from bromine atoms .
These features may enable participation in hydrogen bonding (via -OH groups) and electrophilic substitution reactions (via bromine atoms) .
Properties
IUPAC Name |
ethyl (Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2NO4/c1-3-26-19(25)15(11(2)22-10-12-7-5-4-6-8-12)16-14(23)9-13(20)18(24)17(16)21/h4-9,22-24H,3,10H2,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJTVJPRMLVSTP-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)NCC1=CC=CC=C1)C2=C(C(=C(C=C2O)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NCC1=CC=CC=C1)/C2=C(C(=C(C=C2O)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387153 | |
| Record name | AC1MEQCR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-27-1 | |
| Record name | AC1MEQCR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate, benzylamine, and 2,4-dibromo-3,6-dihydroxybenzaldehyde.
Condensation Reaction: The first step involves the condensation of ethyl acetoacetate with 2,4-dibromo-3,6-dihydroxybenzaldehyde under basic conditions to form the intermediate compound.
Amination: The intermediate is then subjected to amination with benzylamine to introduce the benzylamino group.
Esterification: Finally, the product is esterified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the dibromo substituents or to convert the double bond to a single bond.
Substitution: The dibromo groups can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dehalogenated or saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, while the dibromo and hydroxy groups may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Halogenation and Hydroxylation
The 2,4-dibromo-3,6-dihydroxyphenyl group distinguishes this compound from non-halogenated analogs (e.g., Ethyl 3-(benzylamino)but-2-enoate ). Bromine atoms increase molecular weight and polarizability, enhancing halogen bonding—a critical interaction in crystal packing and ligand-receptor binding . The 3,6-dihydroxy groups facilitate hydrogen bonding, which may stabilize its conformation in biological systems or solid-state structures .
Stereochemical Influence
This is consistent with findings in analogs like Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, where Z-configuration correlates with distinct biological activity .
Functional Group Synergy
This may render the compound more reactive in acid-catalyzed reactions or as a hydrogen bond donor .
Biological Activity
Ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate, with a molecular formula of C19H19Br2NO4, has garnered attention in recent years due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further research.
Chemical Structure and Properties
The compound features:
- Benzylamino group : This moiety is often associated with biological activity, particularly in drug design.
- Dibromo and dihydroxy substitutions : These modifications can enhance the compound's reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored through various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The presence of bromine atoms is often linked to increased antimicrobial efficacy due to their ability to disrupt microbial cell membranes.
- Antioxidant Properties : The dihydroxyphenyl group suggests potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.
- Inhibition of Enzymatic Activity : Research has indicated that derivatives of this compound can inhibit specific enzymes involved in disease processes, such as those related to cancer cell proliferation.
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of this compound evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results showed:
- Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The half-maximal effective concentration (EC50) was determined to be approximately 25 µM.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound and its derivatives. Key findings include:
- Modification of Substituents : Altering the position and type of substituents on the benzene ring significantly affects biological activity. For instance, compounds with additional hydroxyl groups showed enhanced antioxidant properties.
- Mechanism of Action : Studies suggest that the compound interacts with cellular signaling pathways, potentially modulating inflammatory responses and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
